2-(2-Pyridyl)benzimidazole

Catalog No.
S574943
CAS No.
1137-68-4
M.F
C12H9N3
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Pyridyl)benzimidazole

CAS Number

1137-68-4

Product Name

2-(2-Pyridyl)benzimidazole

IUPAC Name

2-pyridin-2-yl-1H-benzimidazole

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C12H9N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-8H,(H,14,15)

InChI Key

YNFBMDWHEHETJW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3

Synonyms

2-pyridin-2-yl-1H-benzoimidazole

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3

The exact mass of the compound 2-(2-Pyridyl)benzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110942. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Pyridyl)benzimidazole is a versatile, bidentate N,N'-chelating ligand renowned for its robust coordination to transition metals such as ruthenium, iridium, nickel, and copper. Featuring a pyridyl ring coupled to a benzimidazole moiety, it presents a basic pKa of approximately 5.58, making it a stronger electron donor than standard pyridine-based alternatives[1]. Crucially for procurement and material design, the presence of a secondary amine (N-H) on the benzimidazole ring provides a reactive site for facile structural tuning via alkylation, enabling the precise modulation of steric and electronic properties without disrupting the primary metal-binding pocket [2]. This structural duality makes it a highly sought-after precursor for developing tunable redox mediators, photoredox catalysts, and advanced coordination polymers where standard rigid ligands fall short.

While buyers often default to 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen) for N,N'-coordination, substituting these for 2-(2-Pyridyl)benzimidazole fundamentally compromises downstream functionalization and electrochemical tuning. Bpy and phen are neutral, rigid ligands lacking a secondary amine; modifying their steric or electronic profiles requires complex, multi-step cross-coupling reactions [1]. In contrast, the N-H group of 2-(2-Pyridyl)benzimidazole allows for direct, single-step alkylation, dramatically streamlining the synthesis of custom redox mediators for dye-sensitized solar cells (DSSCs) or tailored photoredox catalysts [1]. Furthermore, generic diimines lack the inherent hydrogen-bonding capability of the benzimidazole N-H, which plays a critical role in secondary coordination sphere interactions, such as suppressing undesirable proton reduction pathways in CO2 reduction catalysis [2].

Streamlined Precursor Functionalization for Redox Tuning

The primary procurement advantage of 2-(2-Pyridyl)benzimidazole over classic diimines is its synthetic processability. The reactive N-H group permits direct alkylation to attach diverse steric and electronic substituents, a process that is synthetically prohibitive for metal-bipyridine or phenanthroline complexes[1]. For instance, one-step substitution with bulky acceptor moieties (e.g., 4-nitrobenzyl) yields functionalized ligands in high yields (62-81%), which coordinate with copper to form DSSC electrolytes achieving highly tuned redox potentials (e.g., 0.68 V vs NHE) [1].

Evidence DimensionSynthetic accessibility of functionalized N,N'-chelators
Target Compound DataDirect one-step N-alkylation (62-81% yield) for diverse electronic tuning
Comparator Or Baseline2,2'-bipyridine (bpy) / 1,10-phenanthroline (phen)
Quantified DifferenceEliminates multi-step cross-coupling requirements for ligand derivatization
ConditionsSynthesis of custom Cu(II)/Co(II) redox mediators for DSSCs

Procuring this compound allows synthetic chemists to rapidly generate libraries of tuned transition-metal complexes without the bottleneck of complex ligand derivatization.

Enhanced Electron-Donating Capacity for Lowering Oxidation Potentials

In the design of luminescent materials and electrochemiluminescence (ECL) probes, adjusting the metal-to-ligand charge transfer (MLCT) state is critical. 2-(2-Pyridyl)benzimidazole acts as a stronger electron donor than 2,2'-bipyridine, driven by its higher basicity (pKa ~5.58 vs pyridine's 5.2) [1]. When coordinated to Ruthenium(II), the inclusion of the benzimidazole ligand substantially lowers the oxidation potential of the resulting complex compared to the standard [Ru(bpy)3]2+ baseline (1.14 V) [1]. This tunable electron density is essential for applications requiring milder oxidation conditions.

Evidence DimensionMetal complex oxidation potential and ligand basicity
Target Compound DataStronger electron donor (pKa ~5.58); substantially lowers Ru(II) oxidation potential
Comparator Or Baseline[Ru(bpy)3]2+ (Oxidation potential: 1.14 V; pyridine pKa: 5.2)
Quantified DifferenceSignificant negative shift in oxidation potential and enhanced donor strength
ConditionsCyclic voltammetry of Ru(II) mixed-ligand complexes in aqueous/organic solvents

Selecting this ligand enables the precise lowering of metal complex redox potentials, crucial for optimizing photoredox catalysts and electrochemical sensors.

High-Selectivity Photocatalytic CO2 Reduction via Hydrogen Bonding

The structural features of 2-(2-Pyridyl)benzimidazole—specifically its ability to form intermolecular N-H···O hydrogen bonds—translate into exceptional catalytic control. When utilized in Nickel(II) catalysts for the photoreduction of CO2, the ligand framework completely suppresses undesirable proton reduction (H2 evolution) pathways [1]. This results in the highly selective production of formate with an outstanding turnover number (TON) of 14,000 and a catalytic selectivity of ~99%[1]. Generic diimines lacking this secondary coordination sphere interaction typically suffer from competitive hydrogen production under similar conditions.

Evidence DimensionPhotocatalytic selectivity and Turnover Number (TON)
Target Compound Data14,000 TON for formate with ~99% selectivity
Comparator Or BaselineStandard non-hydrogen-bonding Ni/Cu catalysts
Quantified DifferenceNear-complete suppression of competitive H2 evolution
ConditionsPhotocatalytic CO2 reduction under CO2/Argon atmospheres

For industrial or academic research in artificial photosynthesis, this ligand provides the necessary secondary coordination interactions to achieve benchmark-level CO2 reduction selectivity.

Tunable Redox Mediators for Dye-Sensitized Solar Cells (DSSCs)

Due to its facile N-H alkylation, this compound is the ideal precursor for synthesizing libraries of cobalt and copper-based liquid electrolytes with precisely calibrated redox potentials (e.g., 0.68 V vs NHE)[1].

Highly Selective CO2 Reduction Photocatalysts

The inherent hydrogen-bonding capacity of the benzimidazole moiety makes it a superior ligand choice for formulating Ni(II) and Cu(II) complexes that require the suppression of competitive hydrogen evolution during formate production [2].

Customizable Iridium and Ruthenium Photoredox Catalysts

Its strong electron-donating nature and ability to lower metal oxidation potentials make it highly suitable for developing novel Ir(III) and Ru(II) photosensitizers used in the aerobic dehydrogenation of N-heterocycles [3].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.079647300 g/mol

Monoisotopic Mass

195.079647300 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 61 of 62 companies with hazard statement code(s):;
H302 (98.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1137-68-4

Wikipedia

2-(2-Pyridyl)benzimidazole

Dates

Last modified: 08-15-2023

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